molecular formula C21H10ClNO3 B5169711 6-chloro-13H-naphtho[2,3-c]acridine-5,8,14-trione

6-chloro-13H-naphtho[2,3-c]acridine-5,8,14-trione

Cat. No.: B5169711
M. Wt: 359.8 g/mol
InChI Key: BQJLRDOHHGEZKQ-UHFFFAOYSA-N
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Description

6-chloro-13H-naphtho[2,3-c]acridine-5,8,14-trione is a complex organic compound with the molecular formula C21H11ClNO3.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-13H-naphtho[2,3-c]acridine-5,8,14-trione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate naphthalene and acridine derivatives under controlled conditions. The reaction often requires the use of strong acids or bases as catalysts and may involve high-temperature conditions to facilitate the formation of the trione structure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

6-chloro-13H-naphtho[2,3-c]acridine-5,8,14-trione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce diols .

Scientific Research Applications

6-chloro-13H-naphtho[2,3-c]acridine-5,8,14-trione has several applications in scientific research:

Mechanism of Action

The mechanism by which 6-chloro-13H-naphtho[2,3-c]acridine-5,8,14-trione exerts its effects involves its interaction with biological macromolecules. For instance, its planar structure allows it to intercalate between DNA base pairs, disrupting DNA replication and transcription. This property is particularly useful in cancer research, where it can inhibit the proliferation of cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 6-amino-10-chloronaphtho[2,3-c]acridine-5,8,14-trione
  • 10-chloronaphtho[2,3-c]acridine-5,8,14-trione

Uniqueness

6-chloro-13H-naphtho[2,3-c]acridine-5,8,14-trione is unique due to its specific chlorine substitution, which can significantly influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetics and pharmacodynamics, making it a valuable subject for further research .

Properties

IUPAC Name

6-chloro-13H-naphtho[2,3-c]acridine-5,8,14-trione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H10ClNO3/c22-14-9-13-18(23-15-8-4-3-7-12(15)19(13)24)17-16(14)20(25)10-5-1-2-6-11(10)21(17)26/h1-9H,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQJLRDOHHGEZKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C=C4C(=C3C2=O)NC5=CC=CC=C5C4=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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